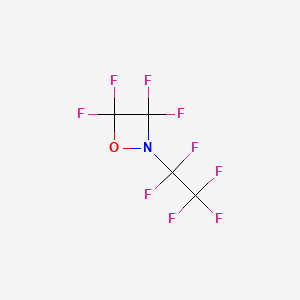
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is a fluorinated heterocyclic compound. It is characterized by the presence of an oxazetidine ring, which is a four-membered ring containing one oxygen and one nitrogen atom. The compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the cyclization of a suitable fluorinated amine with a fluorinated carbonyl compound. The reaction is often carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to introduce the high fluorine content efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazetidine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazetidine N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are being investigated for potential pharmaceutical applications, including as enzyme inhibitors and antiviral agents.
Industry: The compound’s high fluorine content makes it valuable in the development of advanced materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can form strong interactions with hydrogen-bond donors, stabilizing the compound’s binding to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide: This compound also contains a four-membered ring with high fluorine content but includes a sulfur atom instead of nitrogen.
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Similar in structure but with different heteroatoms, leading to distinct chemical properties.
Uniqueness
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is unique due to its combination of an oxazetidine ring and high fluorine content. This combination imparts unique reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
360-46-3 |
|---|---|
Formule moléculaire |
C4F9NO |
Poids moléculaire |
249.03 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluoro-2-(1,1,2,2,2-pentafluoroethyl)oxazetidine |
InChI |
InChI=1S/C4F9NO/c5-1(6,7)2(8,9)14-3(10,11)4(12,13)15-14 |
Clé InChI |
RXUSQTIPYBVRTK-UHFFFAOYSA-N |
SMILES canonique |
C1(C(ON1C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


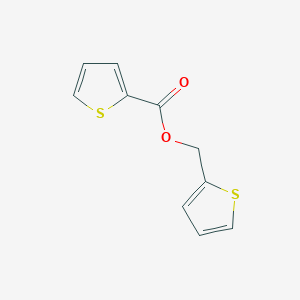
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
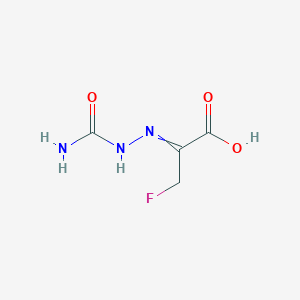
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)

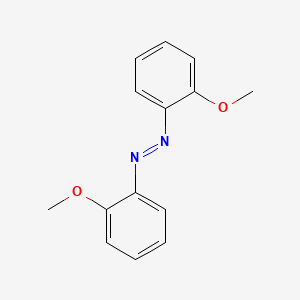

![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
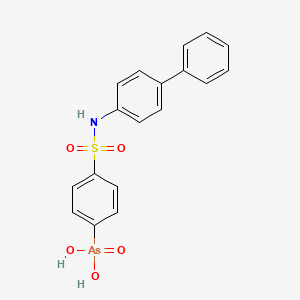


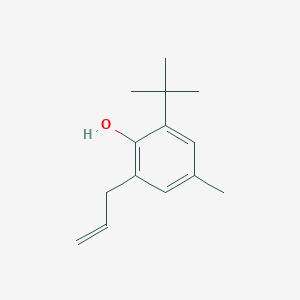
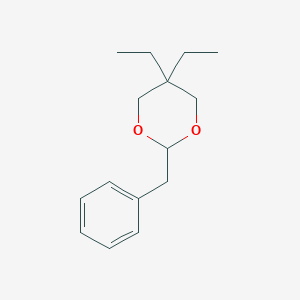
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
